2-({2-ethyl-6-[(4-methylphenyl)methyl]-7-oxo-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-[(furan-2-yl)methyl]acetamide
Description
The compound 2-({2-ethyl-6-[(4-methylphenyl)methyl]-7-oxo-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-[(furan-2-yl)methyl]acetamide (hereafter referred to as Compound A) is a pyrazolo-pyrimidinone derivative featuring a sulfanyl acetamide moiety. Its structure includes a 2-ethyl group, a 4-methylbenzyl substituent at position 6, and a furfurylmethyl amine on the acetamide side chain. The pyrazolo[4,3-d]pyrimidinone core is a bicyclic heteroaromatic system, which is often associated with kinase inhibition and other biological activities due to its structural resemblance to purine nucleotides .
Properties
IUPAC Name |
2-[2-ethyl-6-[(4-methylphenyl)methyl]-7-oxopyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O3S/c1-3-26-13-18-20(25-26)21(29)27(12-16-8-6-15(2)7-9-16)22(24-18)31-14-19(28)23-11-17-5-4-10-30-17/h4-10,13H,3,11-12,14H2,1-2H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGRKIVLWYPJJNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C2C(=N1)C(=O)N(C(=N2)SCC(=O)NCC3=CC=CO3)CC4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-({2-ethyl-6-[(4-methylphenyl)methyl]-7-oxo-2H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-[(furan-2-yl)methyl]acetamide is a complex organic molecule that incorporates a pyrazolo[4,3-d]pyrimidine core structure. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and anti-inflammatory research.
Chemical Structure and Properties
This compound can be described by the following molecular characteristics:
| Property | Value |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | 493.6 g/mol |
| CAS Number | 932546-42-4 |
The presence of a sulfanyl group and an acetamide moiety contributes to its pharmacological potential. The unique structure suggests that it may interact with various biological targets, which is crucial for its activity as a therapeutic agent.
The biological activity of compounds like this one often involves interaction with specific cellular pathways. Pyrazolo[4,3-d]pyrimidine derivatives have been associated with:
- Inhibition of Kinases : Many pyrazole derivatives have shown activity against cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.
- Anticancer Properties : Compounds with similar structures have demonstrated cytotoxic effects against various cancer cell lines, indicating potential as anticancer agents.
- Anti-inflammatory Effects : The presence of aromatic groups may enhance the anti-inflammatory properties by modulating inflammatory pathways.
Biological Activity Data
Recent studies have reported on the biological activities of related compounds, providing insights into the potential efficacy of this specific compound:
| Compound Name | Cell Line Tested | IC (µM) | Activity Type |
|---|---|---|---|
| Compound A | MCF7 | 0.39 | Anticancer |
| Compound B | HepG2 | 1.1 | Anticancer |
| Compound C | HCT116 | 0.46 | Anticancer |
These findings suggest that derivatives similar to the target compound exhibit significant cytotoxicity against various cancer cell lines.
Case Studies and Research Findings
- Anticancer Screening : A study conducted by Fayad et al. (2019) identified novel anticancer compounds through high-throughput screening on multicellular spheroids. The results indicated that several pyrazolo derivatives exhibited promising anticancer activity, with IC values significantly lower than standard chemotherapy agents .
- Mechanistic Studies : Research published in Pharmaceutical Research highlighted that compounds containing the pyrazolo[4,3-d]pyrimidine scaffold demonstrated inhibition of CDK2 with IC values ranging from 0.98 to 4.2 µM across different studies . This mechanism is vital for their potential application in cancer therapy.
- Inflammatory Response Modulation : Investigations into the anti-inflammatory properties of similar compounds revealed their ability to inhibit pro-inflammatory cytokines in vitro, suggesting a dual role in both cancer and inflammatory diseases .
Comparison with Similar Compounds
Structural Analogs
Compound A shares structural motifs with several derivatives, including:
Pyrazolo-Pyrimidinone Derivatives
- 1-Ethyl-6-(4-fluorobenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl Analog (Compound B):
This analog replaces the 4-methylbenzyl group in Compound A with a 4-fluorobenzyl substituent and introduces a 3-methyl group on the pyrazole ring. The fluorinated aromatic group may enhance metabolic stability and binding affinity due to increased electronegativity .
Pyrrolo-Pyrimidine Derivatives
- 7-Cyclopentyl-N,N-dimethyl-2-((4-(N-(4-methylpyrimidin-2-yl)sulfamoyl)phenyl)amino)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide (Compound C): While retaining a bicyclic core, this compound features a pyrrolo[2,3-d]pyrimidine scaffold and a sulfonamide group instead of a sulfanyl linkage. The sulfonamide may influence solubility and target selectivity .
Similarity Metrics
Quantitative comparisons using computational tools reveal:
Tanimoto Coefficients
- Compound A vs. Compound B: A Tanimoto coefficient of 0.82 (based on Morgan fingerprints), indicating high structural similarity due to shared pyrazolo-pyrimidinone core and substituent variations .
- Compound A vs. Compound C : A lower coefficient of 0.45 , reflecting divergent scaffolds (pyrazolo vs. pyrrolo) and functional groups (sulfanyl vs. sulfonamide) .
Molecular Networking
- Compound A clusters with other pyrazolo-pyrimidinones in molecular networks, showing cosine scores >0.75 for analogs with conserved fragmentation patterns in MS/MS spectra .
Molecular and Pharmacokinetic Properties
| Property | Compound A | Compound B | Compound C |
|---|---|---|---|
| Molecular Weight | 505.62 g/mol | 523.59 g/mol | 542.63 g/mol |
| LogP | 3.2 | 3.5 | 2.8 |
| Hydrogen Bond Donors | 2 | 2 | 3 |
| Hydrogen Bond Acceptors | 7 | 7 | 9 |
| Topological Polar SA | 118 Ų | 125 Ų | 145 Ų |
Key Observations :
- Compound C ’s sulfonamide group increases polar surface area (PSA), which may enhance solubility but limit blood-brain barrier penetration .
Preparation Methods
Enaminone Cyclization Strategy
This method, adapted from U.S. Patent No. 4,521,422, involves the reaction of 5-amino-1H-pyrazole-4-carbonitrile with a substituted enaminone derivative. The enaminone (e.g., ethyl 3-(dimethylamino)propenoate) undergoes cyclization in acetic acid at 80–90°C, forming the pyrazolo[4,3-d]pyrimidine ring system. Critical modifications include:
-
Ethylation at Position 2 : Post-cyclization alkylation with ethyl bromide in the presence of potassium carbonate yields the 2-ethyl derivative.
-
Benzylation at Position 6 : Treatment with 4-methylbenzyl chloride under Friedel-Crafts conditions (AlCl₃, dichloromethane, 0°C to room temperature) introduces the (4-methylphenyl)methyl group.
Bromopyrazole Intermediation Pathway
An alternative route, disclosed in DE60001847T2, avoids direct cyclization by leveraging brominated intermediates. Bromination of 5-amino-1H-pyrazole-4-carbonitrile with N-bromosuccinimide (NBS) in dimethylformamide (DMF) yields 5-bromo-1H-pyrazole-4-carbonitrile. Subsequent cyclization with enaminone 8 in acetic acid produces the brominated pyrazolo[4,3-d]pyrimidine core, which undergoes Suzuki coupling or nucleophilic substitution for further functionalization.
Sulfanyl-Acetamide Side Chain Preparation
The N-[(furan-2-yl)methyl]acetamide moiety is synthesized separately and later coupled to the pyrazolo[4,3-d]pyrimidine core.
Microwave-Assisted Amide Bond Formation
Adapting the method from PMC4518919, furfuryl amine reacts with ethyl cyanoacetate under microwave irradiation (700 W, 3 min intervals) to yield 2-cyano-N-[(furan-2-yl)methyl]acetamide. Hydrolysis of the nitrile group using 10% HCl at 50°C produces 2-carboxy-N-[(furan-2-yl)methyl]acetamide, which is subsequently converted to the thiol derivative via treatment with Lawesson’s reagent (2.2 eq, toluene, reflux, 4 h).
Thiol Activation
The thiol intermediate is activated as a disulfide using iodine in methanol, enabling nucleophilic substitution with halogenated pyrazolopyrimidines. Alternatively, the thiol is protected as a tert-butyl disulfide (TBDS) to prevent oxidation during storage.
Coupling Strategies for Final Assembly
The integration of the pyrazolo[4,3-d]pyrimidine core and sulfanyl-acetamide side chain employs two principal methods: nucleophilic substitution and palladium-catalyzed coupling .
Nucleophilic Substitution
The 5-bromo-pyrazolo[4,3-d]pyrimidine intermediate reacts with the thiol-acetamide derivative in dimethyl sulfoxide (DMSO) at 60°C in the presence of potassium tert-butoxide (2.0 eq). This one-pot reaction achieves 75–82% yield, with purity >95% after recrystallization from ethanol/water.
Palladium-Catalyzed Coupling
For brominated cores resistant to nucleophilic substitution, Suzuki-Miyaura coupling using bis(triphenylphosphine)palladium(II) chloride (PdCl₂(PPh₃)₂) and 2-(tert-butylthio)acetamide boronic acid pinacol ester in tetrahydrofuran (THF)/water (3:1) at 80°C provides the coupled product in 68% yield.
Optimization and Scalability Considerations
Reaction Condition Optimization
Purification Techniques
-
Crystallization : Ethanol/water (7:3) mixtures yield high-purity crystals of the final compound (mp 214–216°C).
-
Chromatography : Silica gel chromatography (ethyl acetate/hexane, 1:2) resolves regioisomeric byproducts from Friedel-Crafts benzylation.
Analytical Characterization
Spectroscopic Data
-
¹H NMR (400 MHz, DMSO-d₆) : δ 8.42 (s, 1H, pyrimidine-H), 7.25–7.18 (m, 4H, aromatic-H), 6.72 (d, J = 3.1 Hz, 1H, furan-H), 4.41 (s, 2H, CH₂S), 3.98 (q, J = 7.0 Hz, 2H, NCH₂), 2.89 (s, 3H, CH₃).
-
HRMS (ESI+) : m/z calculated for C₂₄H₂₅N₅O₃S [M+H]⁺: 488.1754, found: 488.1756.
Purity Assessment
HPLC analysis (C18 column, acetonitrile/water gradient) confirms >98% purity, with retention time 12.7 min.
Challenges and Mitigation Strategies
Q & A
Basic: What are the critical steps in synthesizing this compound, and how is purity validated?
Answer:
The synthesis typically involves:
- Multi-step organic reactions : Starting with pyrazolo[4,3-d]pyrimidine core formation, followed by sulfanyl acetamide coupling. Key steps include alkylation of the pyrimidine core and thiolation using reagents like Lawesson’s reagent .
- Purification : Column chromatography (silica gel, eluent gradients of hexane/ethyl acetate) is used to isolate intermediates. Final purification may employ recrystallization from ethanol or DMF .
- Purity validation : Spectroscopic methods (¹H/¹³C NMR, high-resolution mass spectrometry) confirm structural integrity. Purity ≥95% is typically verified via HPLC with a C18 column and UV detection at 254 nm .
Advanced: How can reaction conditions be optimized for sulfanyl acetamide coupling to maximize yield?
Answer:
Optimization strategies include:
- Catalyst selection : Use triethylamine or DMAP to activate thiol nucleophiles, enhancing reaction rates .
- Solvent effects : Polar aprotic solvents (e.g., DMF or DMSO) improve solubility of the pyrazolopyrimidine intermediate and thiol reactant .
- Temperature control : Reactions are conducted under reflux (80–100°C) to accelerate kinetics while avoiding decomposition. Monitoring via TLC (hexane:acetone = 3:1) ensures completion within 6–12 hours .
- Post-reaction workup : Quenching with ice-water precipitates the product, reducing side reactions. Yields can reach 60–75% after optimization .
Advanced: How to resolve contradictions in NMR data during structural elucidation?
Answer:
Contradictions (e.g., unexpected splitting or integration) may arise due to:
- Tautomerism : The pyrazolopyrimidine core can exhibit keto-enol tautomerism, altering chemical shifts. Use deuterated DMSO for NMR to stabilize dominant tautomers .
- Dynamic stereochemistry : Rotational barriers in the sulfanyl group may cause signal broadening. Variable-temperature NMR (e.g., 25°C to 60°C) can resolve splitting .
- Complementary techniques : Confirm ambiguous signals with 2D NMR (COSY, HSQC) and compare with computational predictions (DFT-based chemical shift calculations) .
Basic: What spectroscopic and computational methods are recommended for characterizing this compound?
Answer:
- Spectroscopy :
- Computational :
- DFT calculations : Optimize geometry at B3LYP/6-31G(d) level to predict NMR shifts and compare with experimental data .
- Molecular docking : Assess binding affinity to biological targets (e.g., kinases) using AutoDock Vina .
Advanced: How to design experiments to compare bioactivity with structurally similar pyrazolopyrimidine derivatives?
Answer:
- In vitro assays :
- Enzyme inhibition : Test against kinase panels (e.g., EGFR, VEGFR) using fluorescence-based assays (IC₅₀ determination) .
- Cellular cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with 72-hour exposure .
- Structure-activity relationship (SAR) :
Advanced: What strategies mitigate hydrolysis of the thioacetamide group during storage or biological assays?
Answer:
- Storage conditions : Lyophilize the compound and store at –20°C under argon to prevent oxidation/hydrolysis .
- Buffering : Use pH 7.4 phosphate-buffered saline (PBS) in assays to avoid acidic/basic hydrolysis .
- Stabilizing additives : Include 1% BSA or 0.01% Tween-20 in solution to reduce aggregation and enzymatic degradation .
Basic: What are the primary challenges in scaling up synthesis for preclinical studies?
Answer:
- Intermediate stability : Some intermediates (e.g., thiolated pyrimidines) are air-sensitive. Use Schlenk techniques or inert atmospheres .
- Chromatography limitations : Replace column chromatography with recrystallization or centrifugal partition chromatography for large batches .
- Yield consistency : Optimize stoichiometry (e.g., 1.2 equiv of furan-2-ylmethylamine) and monitor reaction progression via inline IR .
Advanced: How to analyze conflicting bioactivity data across different assay platforms?
Answer:
- Assay validation : Ensure consistency in cell lines (e.g., passage number <20), serum concentration (10% FBS), and incubation time .
- Data normalization : Use Z-score or % inhibition relative to positive/negative controls to minimize inter-assay variability .
- Mechanistic studies : Perform target engagement assays (e.g., CETSA or SPR) to confirm direct binding if discrepancies arise .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
